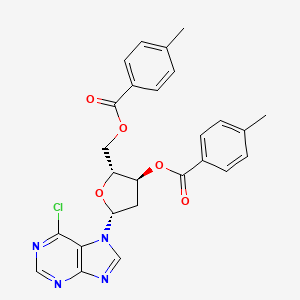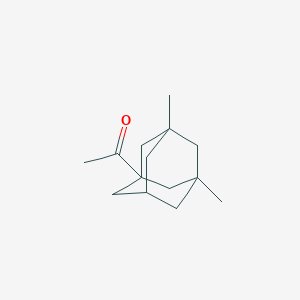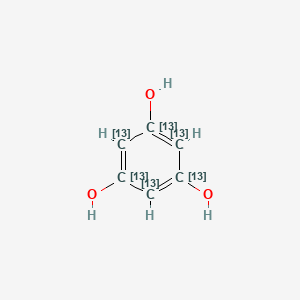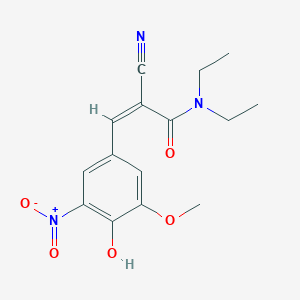
(E/Z)-3-O-Metil Entacapona
Descripción general
Descripción
(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, also known as rotenone, is a naturally occurring compound that is widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying cellular respiration and energy metabolism. In
Mecanismo De Acción
Target of Action
The primary target of (E/Z)-3-O-Methyl Entacapone, also known as Entacapone, is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .
Mode of Action
Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
The inhibition of COMT by Entacapone affects the metabolic pathways of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, Entacapone prevents the methylation of these catecholamines, thereby prolonging their action and enhancing their effects .
Pharmacokinetics
Entacapone exhibits a bioavailability of approximately 35% . It is highly protein-bound (about 98% ) and is primarily metabolized in the liver . The elimination half-life of Entacapone is relatively short, ranging from 0.4 to 0.7 hours . It is excreted mainly in the feces (90%) and to a lesser extent in the urine (10%) .
Result of Action
The inhibition of COMT by Entacapone leads to increased and more sustained plasma levodopa concentrations . This results in a reduction of Parkinson’s disease signs and symptoms for a greater length of time than levodopa and carbidopa therapy alone .
Action Environment
Environmental factors, particularly the gut microbiota, can influence the action, efficacy, and stability of Entacapone . For instance, changes in the gut microbiota composition can potentially lead to gastrointestinal problems and drowsiness, which are known side effects of Entacapone . Therefore, understanding and potentially manipulating the gut microbiota could provide strategies to reduce these side effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rotenone is a valuable tool for studying cellular respiration and energy metabolism. It is a potent and selective inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway.
However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments. It can generate ROS and induce oxidative stress, which can confound experimental results. In addition, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can have off-target effects on other cellular pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. Rotenone has been shown to induce mitochondrial dysfunction and oxidative stress, which are thought to contribute to the aging process.
Another area of interest is the development of new therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's. Rotenone has been used to model these diseases in animal models, and it may be a valuable tool for testing new drugs and therapies.
Conclusion:
In conclusion, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, or (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, is a valuable tool for studying cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway. However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments, and its effects on cellular pathways must be carefully considered. Despite these limitations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research has the potential to advance our understanding of aging, neurodegenerative diseases, and cellular metabolism.
Métodos De Síntesis
Rotenone is a natural product that is extracted from the roots and stems of several plants, including Derris and Lonchocarpus species. The traditional method of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide extraction involves boiling the plant material in water and then adding a solvent such as ether or chloroform to extract the (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. However, this method is time-consuming and inefficient.
The modern synthesis method involves the use of chemical reactions to produce (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. The most common method involves the condensation of 3-methoxy-4-nitrophenylacetonitrile with diethyl malonate to produce (2Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. This method is more efficient and allows for the production of large quantities of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Parkinson
Entacapona se usa ampliamente como un adjunto para el tratamiento de la enfermedad de Parkinson {svg_1}. Es un inhibidor de la catecol-O-metiltransferasa (COMT) que aumenta la biodisponibilidad de L-DOPA, un fármaco comúnmente prescrito para la enfermedad de Parkinson {svg_2}.
Manejo de la obesidad y la diabetes
Estudios recientes han identificado el gen asociado a la masa grasa y la obesidad (FTO) como un factor genético relacionado con la obesidad y la diabetes {svg_3}. Entacapona se ha identificado como un posible inhibidor de FTO, lo que podría tener implicaciones para la regulación metabólica {svg_4}.
Separación cromatográfica
Los isómeros (E)- y (Z)- de Entacapona se pueden separar utilizando técnicas cromatográficas {svg_5}. Esto es importante en la industria farmacéutica, donde la pureza y la calidad de los medicamentos deben controlarse estrictamente.
Tratamiento de la tuberculosis y el dengue
Estudios preliminares revelan actividad in vitro para algunos compuestos contra la tuberculosis (TB) y el dengue {svg_6}. Se necesita más investigación para confirmar estos hallazgos y comprender los mecanismos involucrados.
Síntesis de otros compuestos
La síntesis de Entacapona implica la desmetilación mediada por aminas del precursor 2-Ciano-3-(3-hidroxi-4-metoxi-5-nitrofenil) prop-2-enamida {svg_7}. Este proceso podría utilizarse potencialmente en la síntesis de otros compuestos similares.
Regulación metabólica a través de FOXO1
Se ha descubierto que Entacapona media la regulación metabólica a través del factor de transcripción proteína de caja forkhead O1 (FOXO1) {svg_8}. Esto podría tener implicaciones para el tratamiento de los trastornos metabólicos.
Propiedades
IUPAC Name |
(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRYCCTAIVEQP-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744196 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146698-91-1 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



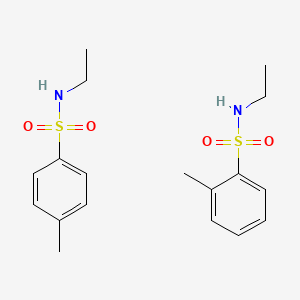



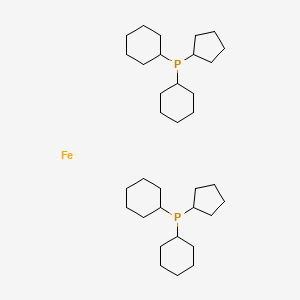

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)
